An In-depth Technical Guide to 1,3,5-Cyclohexanetriol: Structure, Properties, and Applications
An In-depth Technical Guide to 1,3,5-Cyclohexanetriol: Structure, Properties, and Applications
Abstract
1,3,5-Cyclohexanetriol, a polyol built upon a cyclohexane scaffold, stands as a molecule of significant interest in both academic research and industrial applications. Its unique stereochemistry, characterized by multiple isomers with distinct conformational preferences, governs its physical properties and reactivity. This guide provides a comprehensive technical overview of 1,3,5-cyclohexanetriol, detailing its structural nuances, physicochemical properties, primary synthesis methodologies, and its expanding role as a versatile building block in pharmaceuticals, materials science, and supramolecular chemistry. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important cycloalkane.
Core Structure and Stereochemical Landscape
1,3,5-Cyclohexanetriol (Molecular Formula: C₆H₁₂O₃, Molar Mass: 132.16 g/mol ) is a saturated cyclic alcohol whose core structure consists of a cyclohexane ring substituted with three hydroxyl groups at the 1, 3, and 5 positions.[1] This substitution pattern leads to significant stereochemical complexity.
Isomerism and Nomenclature
The spatial arrangement of the three hydroxyl groups gives rise to multiple stereoisomers. The two primary diastereomers are the cis and trans forms. The cis,cis-1,3,5-cyclohexanetriol, also referred to as (1α,3α,5α)-1,3,5-cyclohexanetriol or cis-phloroglucitol, is a key isomer of interest.[2] Due to the potential for confusion, precise nomenclature and the use of CAS numbers are critical.
-
Mixture of cis/trans isomers: CAS 2041-15-8[3]
-
cis,cis-(1α,3α,5α) isomer: CAS 50409-12-6[2]
-
cis,cis-isomer dihydrate: CAS 60662-54-6[4]
Conformational Analysis: The Dominance of the Chair
The three-dimensional structure and resulting properties of 1,3,5-cyclohexanetriol isomers are best understood through conformational analysis of the cyclohexane chair form. The orientation of the hydroxyl groups (axial vs. equatorial) dictates the molecule's stability and reactivity.
-
Thermodynamic Stability: The cis,cis-isomer, with all three hydroxyl groups in equatorial positions in the most stable chair conformation, is the most thermodynamically stable form.[1] This arrangement minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions that would occur if the bulky hydroxyl groups were forced into axial positions.
-
Unusual Triaxial Stability: Despite the general preference for equatorial substitution, early conformational studies revealed that certain derivatives of 1,3,5-cyclohexanetriol preferentially adopt a chair conformation with a triaxial orientation of the hydroxyl groups. This unusual stability of the syn-1,3,5-triaxial arrangement is a defining characteristic that has been leveraged in supramolecular chemistry and ligand design.
Caption: Workflow for the synthesis of 1,3,5-Cyclohexanetriol.
Experimental Protocol: Hydrogenation of Phloroglucinol
The following protocol is a representative procedure for the synthesis of 1,3,5-cyclohexanetriol. Safety Note: High-pressure hydrogenation should only be performed by trained personnel using appropriate safety equipment and a certified high-pressure reactor (autoclave).
-
Reactor Charging: To a high-pressure autoclave, add phloroglucinol, isopropyl alcohol (as the solvent), and 10% Ruthenium on carbon (catalyst loading typically 5-10 mol%).
-
System Purge: Seal the reactor and purge the system several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, followed by several purges with hydrogen gas.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the target pressure (e.g., 7600.51 Torr / ~10 atm). [5]Begin stirring and heat the reactor to the target temperature (e.g., 120 °C). [5]4. Reaction: Maintain the reaction at the set temperature and pressure for the required duration (e.g., 24 hours), monitoring hydrogen uptake to gauge reaction progress. [5]5. Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Workup: Open the reactor and filter the reaction mixture through a pad of celite to remove the heterogeneous Ru/C catalyst.
-
Isolation: Remove the solvent (isopropyl alcohol) from the filtrate under reduced pressure (rotary evaporation) to yield the crude product.
-
Purification: The crude 1,3,5-cyclohexanetriol can be purified by recrystallization from a suitable solvent or by high-vacuum distillation to afford the final product with a yield of approximately 77%. [5]
Key Chemical Reactions
The three hydroxyl groups are the primary sites of reactivity in 1,3,5-cyclohexanetriol, allowing for a range of chemical transformations.
-
Esterification: Reacts with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is fundamental for creating polyester materials.
-
Oxidation: The secondary alcohol groups can be oxidized using appropriate reagents to form the corresponding ketones (cyclohexanones) or, under more vigorous conditions, can lead to ring-opening to form carboxylic acids.
-
Complex Formation: The hydroxyl groups can act as ligands, coordinating with metal ions. This property is crucial for its application in supramolecular chemistry, particularly in the formation of metal-organic frameworks (MOFs).
Applications in Drug Development and Materials Science
The unique structural and chemical properties of 1,3,5-cyclohexanetriol make it a valuable molecule across several scientific disciplines.
Pharmaceutical and Biomedical Applications
-
Chiral Scaffolding: The stereoisomers of 1,3,5-cyclohexanetriol serve as valuable chiral building blocks for the asymmetric synthesis of enantiopure compounds, which is critical in drug development as different enantiomers of a drug can have vastly different efficacy and side-effect profiles. [1]* Excipient and Stabilizer: Its non-toxic nature and polyol character make it suitable for use as an excipient or stabilizing agent in pharmaceutical formulations. [1]* Solubility Enhancement: It has been investigated for its ability to form complexes with active pharmaceutical ingredients (APIs), thereby enhancing their solubility and potential bioavailability. [1]
Precursor for Functional Materials
The trifunctional nature of 1,3,5-cyclohexanetriol allows it to act as a cross-linking agent or monomer in polymer synthesis.
-
Polyesters: Reaction with diacids or other monomers can produce biodegradable polyesters, which are being explored for applications in drug delivery systems and tissue engineering scaffolds. [1]* Flame Retardants: The triol framework can be functionalized with flame-retardant moieties to develop advanced polymeric materials with enhanced safety profiles. [1]
Building Block in Supramolecular Chemistry
The well-defined orientation of its hydroxyl groups enables it to participate in predictable hydrogen bonding and coordination interactions, which are the basis of self-assembly.
-
Metal-Organic Frameworks (MOFs): It can serve as an organic ligand that connects metal ion nodes, facilitating the construction of porous MOFs with potential applications in gas storage, separation, and catalysis. [1]* Liquid Crystals: Derivatives of 1,3,5-cyclohexanetriol have been explored for the development of novel liquid crystal materials for use in displays and sensors. [1]
Safety and Handling
1,3,5-Cyclohexanetriol is generally considered stable at room temperature. However, it is irritating to the eyes, respiratory system, and skin. [5]Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling the compound. [5]In case of eye contact, rinse immediately with plenty of water and seek medical advice. [5]Store in a tightly sealed container in a dry, well-ventilated area.
Conclusion
1,3,5-Cyclohexanetriol is a fundamentally important molecule whose utility is derived from its deceptively simple structure. A deep understanding of its stereochemistry and conformational preferences is paramount to exploiting its full potential. The efficient and well-established synthesis from phloroglucinol provides ready access to this compound, enabling its use as a versatile scaffold and precursor. From creating enantiopure pharmaceuticals to designing advanced polymers and self-assembling supramolecular structures, 1,3,5-cyclohexanetriol continues to be a molecule of high value and ongoing interest for the scientific community.
References
-
PubChem. (1alpha,3alpha,5alpha)-1,3,5-Cyclohexanetriol. National Center for Biotechnology Information. [Link]
-
WebSpectra. IR Absorption Table. University of California, Los Angeles. [Link]
-
Royal Society of Chemistry. Novel Keto-enol Tautomerism in 1,3,5-trihydroxybenzene Systems. [Link]
-
Fisher Scientific. 1,3,5-Cyclohexanetriol (cis- and trans- mixture) 95.0+%, TCI America™. [Link]
-
Oregon State University. 13C NMR Chemical Shifts. [Link]
Sources
- 1. Buy 1,3,5-Cyclohexanetriol | 13314-30-2 [smolecule.com]
- 2. 1,3,5-Cyclohexanetriol, (1alpha,3alpha,5alpha)- | C6H12O3 | CID 230351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3,5-Cyclohexanetriol (cis- and trans- mixture) 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. cis,cis-1,3,5-Cyclohexanetriol dihydrate, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. chembk.com [chembk.com]
